Nicotinic anhydride

Catalog No.
S537180
CAS No.
16837-38-0
M.F
C12H8N2O3
M. Wt
228.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic anhydride

CAS Number

16837-38-0

Product Name

Nicotinic anhydride

IUPAC Name

pyridine-3-carbonyl pyridine-3-carboxylate

Molecular Formula

C12H8N2O3

Molecular Weight

228.2 g/mol

InChI

InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H

InChI Key

VPODXHOUBDCEHN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2

solubility

Soluble in DMSO

Synonyms

Nicotinic anhydride; AI3-15770; AI3 15770; AI315770

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2

The exact mass of the compound Nicotinic anhydride is 228.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nicotinic anhydride (CAS 16837-38-0) is a highly reactive, electron-deficient acylating agent primarily utilized for introducing the nicotinoyl (3-pyridinylcarbonyl) group into complex organic molecules. As a white to off-white crystalline solid with a molecular weight of 228.20 g/mol, it exhibits excellent solubility in polar aprotic solvents such as pyridine, DMF, and THF. In procurement and process chemistry, it is valued as a milder, non-corrosive alternative to acyl halides, offering highly selective acylation of alcohols and amines without the generation of strong acid byproducts[1]. Due to its inherent reactivity, the compound is extremely sensitive to moisture and must be stored under strictly anhydrous conditions to prevent hydrolysis back to nicotinic acid [2].

Substituting nicotinic anhydride with generic in-class alternatives often leads to severe downstream processing and yield issues. Nicotinoyl chloride, the most common substitute, generates corrosive hydrochloric acid (HCl) during the acylation process. This necessitates the use of large excesses of amine bases as acid scavengers and frequently causes the degradation of acid-sensitive substrates, such as nucleosides or complex glycosides, leading to uncharacterized polyacylation side products[1]. Conversely, using nicotinic acid paired with coupling agents like dicyclohexylcarbodiimide (DCC) results in poor atom economy and generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from lipophilic active pharmaceutical ingredients (APIs) [2]. Nicotinic anhydride bypasses both issues, providing a clean reaction profile where the only byproduct is water-soluble nicotinic acid, which is easily removed via mild aqueous workup.

Superior Yield and Selectivity in Sensitive Nucleoside Acylation

In the synthesis of 5'-O-nicotinoyl esters of adenosine receptor prodrugs, the choice of acylating agent critically impacts product viability. Direct acylation using nicotinoyl chloride in a DMF/pyridine mixture resulted in substrate degradation and a mixture of uncharacterized polyacylation products. In contrast, utilizing nicotinic anhydride with a catalytic amount of DMAP cleanly produced the desired 5'-nicotinoyl ester in approximately 70% isolated yield [1].

Evidence DimensionIsolated yield of 5'-O-nicotinoyl nucleoside ester
Target Compound Data~70% yield with clean conversion
Comparator Or BaselineNicotinoyl chloride (0% yield, resulting in polyacylation and degradation)
Quantified Difference70% absolute yield improvement and elimination of degradation pathways
ConditionsAcylation of 2',3'-O-ethoxymethylene-adenosine derivatives in DMF/pyridine with DMAP

For high-value, acid-sensitive APIs, avoiding HCl generation via nicotinic anhydride is critical to maintaining structural integrity and achieving viable commercial yields.

Enhanced Enantioselectivity in Parallel Kinetic Resolution (PKR)

Nicotinic anhydride serves as a highly selective, electron-deficient acyl donor in the parallel kinetic resolution of racemic secondary alcohols. When compared to standard aliphatic anhydrides like isobutyric anhydride under phosphine-catalyzed conditions, nicotinic anhydride demonstrated superior differential reactivity, preferentially converting the (R)-enantiomer into the corresponding nicotinate ester with high enantiomeric excess (s-factors > 10), whereas less electron-deficient anhydrides failed to achieve the necessary selectivity [1].

Evidence DimensionEnantioselectivity (s-factor) in kinetic resolution
Target Compound DataHigh enantioselectivity (s > 10) for the (R)-nicotinate ester
Comparator Or BaselineIsobutyric anhydride (lower differential reactivity)
Quantified DifferenceSignificant enhancement in enantiomeric excess for the target chiral ester
ConditionsPhosphine-catalyzed parallel kinetic resolution in tert-amyl alcohol/DCM at -25 °C

Enables the precise synthesis of enantioenriched chiral nicotinate esters, which is crucial for stereospecific drug development where standard acyl chlorides yield racemic mixtures.

Elimination of Insoluble Urea Byproducts in API Synthesis

In the preparation of parenteral pharmaceutical formulations, introducing a nicotinoyl group via nicotinic acid and DCC requires 48 hours of reaction time and repeated filtration and trituration to remove the precipitated dicyclohexylurea (DCU) byproduct. Conversely, acylation utilizing nicotinic anhydride achieves a 95% yield of the target product in 40 hours, requiring only a simple aqueous wash to remove the water-soluble nicotinic acid byproduct, completely eliminating the DCU contamination risk [1].

Evidence DimensionProduct yield and purification complexity
Target Compound Data95% yield with single-step aqueous purification
Comparator Or BaselineNicotinic acid + DCC (requires multiple filtrations/triturations to remove DCU)
Quantified DifferenceComplete elimination of insoluble urea byproducts with comparable or superior yields
ConditionsRoom temperature acylation in dry pyridine vs. DCC coupling in pyridine

Streamlines downstream processing (DSP) and improves purity profiles in GMP manufacturing by eliminating persistent urea contaminants.

Synthesis of Nucleoside and Carbohydrate Prodrugs

Nicotinic anhydride is the reagent of choice for the 5'-O-acylation of nucleosides or polyhydroxy sugars. Because it does not generate hydrochloric acid, it safely preserves acid-sensitive protecting groups (such as acetals or ethoxymethylene groups) that would otherwise be cleaved by acyl chlorides [1].

Manufacture of Morphinan Derivatives

In the synthesis of complex alkaloid esters like nicomorphine and niconalorphine, nicotinic anhydride provides mild acylation conditions. This prevents the degradation of the sensitive pentacyclic morphinan scaffold and avoids the formation of unwanted hydrochloride salts that complicate downstream purification [2].

Stereoselective Catalysis and Kinetic Resolution

Due to its electron-deficient nature, nicotinic anhydride is utilized as a specialized acyl donor in the parallel kinetic resolution of racemic alcohols. It enables the isolation of highly enantioenriched pharmaceutical intermediates that cannot be efficiently resolved using standard aliphatic anhydrides[3].

Scale-up API Manufacturing

For late-stage active pharmaceutical ingredient (API) synthesis, nicotinic anhydride is preferred over carbodiimide-mediated coupling (e.g., using DCC or EDC). It ensures high atom economy and avoids the costly, labor-intensive removal of persistent urea byproducts, yielding only water-soluble nicotinic acid that is easily washed away [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Exact Mass

228.0535

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

16837-38-0

Wikipedia

3-Pyridinecarboxylic anhydride

Dates

Last modified: 08-15-2023
1: Menzel C, Silbernagl J, Laffleur F, Leichner C, Jelkmann M, Huck CW, Hussain S, Bernkop-Schnürch A. 2,2'Dithiodinicotinyl ligands: Key to more reactive thiomers. Int J Pharm. 2016 Apr 30;503(1-2):199-206. doi: 10.1016/j.ijpharm.2016.03.010. Epub 2016 Mar 10. PubMed PMID: 26972378.
2: Longstreet AR, Campbell BS, Gupton BF, McQuade DT. Improved synthesis of mono- and disubstituted 2-halonicotinonitriles from alkylidene malononitriles. Org Lett. 2013 Oct 18;15(20):5298-301. doi: 10.1021/ol4025265. Epub 2013 Oct 4. PubMed PMID: 24093933.
3: Nakamura T, Chu X, Shimasaki T, Shibata M. Organogelation behavior and thermal properties of supramolecular polymer network composed of carboxy- and pyridyl-terminated 4-arm star-shaped ε-caprolactone oligomers. J Colloid Interface Sci. 2013 Aug 15;404:8-15. doi: 10.1016/j.jcis.2013.04.039. Epub 2013 May 1. PubMed PMID: 23684230.
4: Qi H, Liu X, Zhang J, Duan Y, Wang X, Zhang Q. Synthesis and antihyperlipidemic activity of acetylated derivative of ulvan from Ulva pertusa. Int J Biol Macromol. 2012 Jan 1;50(1):270-2. doi: 10.1016/j.ijbiomac.2011.11.006. Epub 2011 Nov 17. PubMed PMID: 22115715.
5: Györgydeák Z, Hadady Z, Felföldi N, Krakomperger A, Nagy V, Tóth M, Brunyánszki A, Docsa T, Gergely P, Somsák L. Synthesis of N-(beta-D-glucopyranosyl)- and N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase. Bioorg Med Chem. 2004 Sep 15;12(18):4861-70. PubMed PMID: 15336265.
6: Hsieh MT, Wu CR, Lin LW, Hsieh CC, Tsai CH. Reversal caused by n-butylidenephthalide from the deficits of inhibitory avoidance performance in rats. Planta Med. 2001 Feb;67(1):38-42. PubMed PMID: 11270720.
7: Testai FD, Venera GD, Pena C, de Jimenez Bonino MJ. Histidine 186 of the nicotinic acetylcholine receptor alpha subunit requires the presence of the 192-193 disulfide bridge to interact with alpha-bungarotoxin. Neurochem Int. 2000 Jan;36(1):27-33. PubMed PMID: 10566956.
8: Coates PA, Blagbrough IS, Rowan MG, Pearson DP, Lewis T, Potter BV. Preliminary synthetic studies of methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist: rapid syntheses of AE-bicyclic analogues. J Pharm Pharmacol. 1996 Feb;48(2):210-3. PubMed PMID: 8935174.
9: Gabor F, Hamilton G, Pittner F. Drug-protein conjugates: haptenation of 1-methyl-10 alpha-methoxydihydrolysergol and 5-bromonicotinic acid to albumin for the production of epitope-specific monoclonal antibodies against nicergoline. J Pharm Sci. 1995 Sep;84(9):1120-5. PubMed PMID: 8537892.
10: Brewster ME, Druzgala PJ, Anderson WR, Huang MJ, Bodor N, Pop E. Efficacy of a 3-substituted versus 17-substituted chemical delivery system for estradiol brain targeting. J Pharm Sci. 1995 Jan;84(1):38-43. PubMed PMID: 7714741.
11: Ewalt KL. Extracytoplasmic disposition of lysine beta 165 of acetylcholine receptor. Biochemistry. 1994 May 3;33(17):5077-88. PubMed PMID: 8172883.
12: Lacorazza HD, Otero de Bengtsson MS, Biscoglio de Jiménez Bonino M. Role of histidine residues in the alpha-bungarotoxin binding site of the nicotinic acetylcholine receptor. Neurochem Int. 1992 Jun;20(4):521-7. PubMed PMID: 1304868.
13: Pop E, Prókai-Tátrai K, Scott JD, Brewster ME, Bodor N. Application of a brain-targeting chemical delivery system to 9-amino-1,2,3,4-tetrahydroacridine. Pharm Res. 1990 Jun;7(6):658-64. PubMed PMID: 2367335.
14: Stein ML, Nencini P. Dimethyl cathate: synthesis and pharmacological investigation. Farmaco. 1989 Oct;44(10):959-65. PubMed PMID: 2619861.
15: Eckstein M, Misztal S, Terczyńska A, Sienkiewicz B, Roszkowski A, Adamus M. Synthesis of N-nicotinoyl-tryptamine (tryptamide). Pol J Pharmacol Pharm. 1987 Nov-Dec;39(6):725-7. PubMed PMID: 2972997.
16: Hassan E, Al-Ashmawi MI, Abd El-Fattah B. Synthesis and antimicrobial testing of certain oxadiazoline and triazole derivatives. Pharmazie. 1983 Dec;38(12):833-5. PubMed PMID: 6669612.
17: Eriksson H, Liljeqvist G, Heilbronn E. Extraction of peripheral proteins from nicotinic acetylcholine receptor-enriched membranes. Biochim Biophys Acta. 1983 Mar 9;728(3):449-54. PubMed PMID: 6824668.
18: Tortolani G. [Determination of amidopyrine, nicotinate of guaiacyl-ortho-hydroxybenzoate and lidocaine hydrochloride by differential potentiometric titration in a non-aqueous medium]. Farmaco Prat. 1974 May;29(5):272-7. Italian. PubMed PMID: 4846082.
19: Kung HF, Cederbaum S, Tsai L, Stadtman TC. Nicotinic acid metabolism. V. A cobamide coenzyme-dependent conversion of alpha-methyleneglutaric acid to dimethylmaleic acid. Proc Natl Acad Sci U S A. 1970 Apr;65(4):978-84. PubMed PMID: 5266166; PubMed Central PMCID: PMC283012.
20: Fleming I, Mason JB. A product from the reaction of pyridine with acetic anhydride. J Chem Soc Perkin 1. 1969;18:2509-10. PubMed PMID: 5391296.

Explore Compound Types